molecular formula C12H24N2O3 B2801404 Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate CAS No. 2580102-25-4

Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate

Cat. No.: B2801404
CAS No.: 2580102-25-4
M. Wt: 244.335
InChI Key: NULZZBXZXDVNBE-UWVGGRQHSA-N
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Description

Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protective group and a methoxymethyl substituent at the 4-position of the pyrrolidine ring. The stereochemistry at the 2S and 4S positions confers rigidity and stereoselectivity, which are critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-10-5-9(6-13-10)8-16-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULZZBXZXDVNBE-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxymethyl Group: This step involves the addition of a methoxymethyl group to the pyrrolidine ring, often using methoxymethyl chloride in the presence of a base.

    Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methoxymethyl chloride, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}carbamate

  • Molecular Formula : C₁₂H₂₄N₂O₃ (exact formula inferred from ).
  • Structural Difference : Replaces the 4-methoxymethyl group with a smaller 4-methoxy substituent.
  • This alteration may influence binding affinity in chiral environments .

Tert-butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate

  • Molecular Formula: C₂₀H₃₅NO₆ ().
  • Structural Difference : Incorporates a methoxycarbonyl-substituted cyclohexyloxy moiety at the 2-position.
  • Implications : The bulky cyclohexyl group increases molecular weight (385.495 g/mol) and steric hindrance, likely reducing metabolic clearance but complicating synthetic accessibility .

Piperidine Analogues

Tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate

  • Molecular Formula : C₁₂H₂₄N₂O₂ ().
  • Structural Difference : Substitutes pyrrolidine with a six-membered piperidine ring and introduces a 4-methyl group.
  • Implications : The piperidine ring offers greater conformational flexibility, which may enhance binding to larger active sites. The methyl group at the 4-position modestly increases hydrophobicity compared to methoxymethyl .

Bicyclic and Polycyclic Analogues

Tert-butyl benzyl(4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonyl)bicyclo[2.2.2]octan-1-yl)carbamate

  • Molecular Formula: Not explicitly stated, but likely exceeds C₃₀H₄₅ClN₃O₃Si (inferred from ).
  • Structural Difference : Features a bicyclo[2.2.2]octane core fused with a pyrrolopyridine ring and a triisopropylsilyl protective group.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate C₁₂H₂₄N₂O₃ ~244.33 (estimated) Chiral pyrrolidine, 4-methoxymethyl, tert-butyl carbamate
Tert-butyl N-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}carbamate C₁₂H₂₄N₂O₃ ~244.33 4-methoxy substituent, reduced steric bulk
Tert-butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate C₂₀H₃₅NO₆ 385.495 Cyclohexyloxy-methoxycarbonyl, increased steric hindrance
Tert-butyl N-[[(2R,4S)-4-methylpiperidin-2-yl]methyl]carbamate C₁₂H₂₄N₂O₂ 228.33 Piperidine ring, 4-methyl substituent

Key Research Findings and Limitations

  • Stereochemical Impact : The (2S,4S) configuration in pyrrolidine derivatives enhances chiral recognition in enzyme-inhibitor interactions compared to piperidine analogues .
  • Substituent Effects : Methoxymethyl groups balance lipophilicity and solubility better than methoxy or bulky cyclohexyl derivatives, making them preferable in CNS-targeting drug candidates .
  • Synthetic Challenges: Bicyclic analogues () require multi-step syntheses with protective group strategies, leading to lower yields compared to monocyclic derivatives.

Limitations : Direct comparative data on physicochemical or biological properties (e.g., logP, IC₅₀) are absent in the provided evidence. Further experimental studies are needed to validate these structural hypotheses.

Q & A

Q. What are the recommended synthetic routes for preparing Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate?

The compound is typically synthesized via multi-step reactions involving stereoselective pyrrolidine ring formation. For example:

  • Step 1 : Reduction of a ketone intermediate using sodium borohydride (NaBH₄) in ethanol at room temperature to achieve the desired stereochemistry .
  • Step 2 : Carbamate protection using tert-butyl chloroformate under basic conditions to stabilize the amine group . Key considerations include maintaining anhydrous conditions and optimizing reaction time (e.g., 16 hours for NaBH₄ reduction) to improve yield and enantiomeric purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and methoxymethyl/pyrrolidine substituents .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₅H₂₈N₂O₃, theoretical MW 284.2 g/mol) .
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Q. How should the compound be stored to ensure stability?

  • Store at 2–8°C in airtight containers under inert gas (e.g., argon) .
  • Avoid prolonged exposure to light, moisture, or strong acids/bases, which may hydrolyze the carbamate group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Variability in stereochemical purity : Use chiral HPLC to isolate enantiomers and test individually .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Reference controls : Include structurally analogous compounds (e.g., tert-butyl carbamates lacking methoxymethyl groups) to isolate functional group contributions .

Q. How does the methoxymethyl group influence the compound’s reactivity in medicinal chemistry applications?

The methoxymethyl substituent enhances:

  • Solubility : Polar ether group improves aqueous solubility compared to alkyl analogs .
  • Metabolic stability : Methoxy group resists oxidative degradation by cytochrome P450 enzymes, increasing plasma half-life in preclinical models .
  • Target binding : Acts as a hydrogen-bond acceptor in enzyme active sites (e.g., HCV protease inhibition) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., HCV RNA polymerase) using force fields like AMBER .
  • Docking Studies : Use AutoDock Vina to identify binding poses, prioritizing the pyrrolidine ring’s spatial orientation .
  • ADMET Prediction : Tools like SwissADME assess permeability (LogP ~2.1) and bioavailability .

Methodological Guidance

Q. How to troubleshoot low yields in stereoselective synthesis?

  • Optimize protecting groups : Use Boc (tert-butoxycarbonyl) instead of Fmoc to reduce steric hindrance during ring closure .
  • Temperature control : Perform key steps at 0–5°C to minimize racemization .
  • Catalyst screening : Test chiral catalysts like Jacobsen’s for asymmetric induction .

Q. What experimental designs validate the compound’s role in drug discovery pipelines?

  • In vitro assays : Test against target enzymes (e.g., proteases) with IC₅₀ determination .
  • In vivo pharmacokinetics : Administer in rodent models to measure AUC and clearance rates .
  • Toxicity profiling : Assess hepatotoxicity via ALT/AST levels in serum after 14-day exposure .

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